BenchChemオンラインストアへようこそ!

N-(2-(trifluoromethyl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide

Urease inhibition N-aryl carbothioamide SAR Positional isomer comparison

Choose this ortho-CF3-substituted N-aryl-3,4-dihydroisoquinoline carbothioamide for its quantifiable positional isomer differentiation (IC50 26.8 µM vs 18.5 µM for para-CF3), enabling matched molecular pair studies in urease inhibitor development. The C=S motif delivers ~95× higher logP (~5.02) than the corresponding carboxamide (logP 3.04), critical for membrane permeability and ADME profiling. Procure alongside the para-CF3 analogue and carboxamide derivative to build a comprehensive SAR dataset for gastric ulcer, kidney stone, or agrochemical urease screening programs. Ideal moderate-activity control (vs thiourea IC50 21.7 µM) for HTS assay calibration.

Molecular Formula C17H15F3N2S
Molecular Weight 336.4 g/mol
CAS No. 575493-14-0
Cat. No. B3407214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(trifluoromethyl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide
CAS575493-14-0
Molecular FormulaC17H15F3N2S
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESC1CN(CC2=CC=CC=C21)C(=S)NC3=CC=CC=C3C(F)(F)F
InChIInChI=1S/C17H15F3N2S/c18-17(19,20)14-7-3-4-8-15(14)21-16(23)22-10-9-12-5-1-2-6-13(12)11-22/h1-8H,9-11H2,(H,21,23)
InChIKeyTVXFBKSCZCFISK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Focused Overview of N-(2-(Trifluoromethyl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide (CAS 575493-14-0)


N-(2-(Trifluoromethyl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide (CAS 575493-14-0) is an N-aryl-3,4-dihydroisoquinoline carbothioamide analogue [1]. This compound features a 3,4-dihydroisoquinoline core linked via a carbothioamide group to an ortho-trifluoromethylphenyl moiety. It has been disclosed as part of a series of 22 analogues evaluated for urease inhibition [1], and is also structurally related to dihydroisoquinoline-2(1H)-carbothioamide derivatives investigated as TRPV1 antagonists [2]. The carbothioamide (C=S) functionality distinguishes this compound from the more common carboxamide (C=O) analogues and may confer distinct binding interactions and physicochemical properties relevant to medicinal chemistry and chemical biology applications.

Why Generic Substitution of N-(2-(Trifluoromethyl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide is Insufficient for Research and Procurement


The ortho-trifluoromethylphenyl substitution pattern in this compound imparts distinct steric and electronic effects that cannot be replicated by para- or meta-substituted analogues. In the published urease inhibition series, the positional isomer with a para-CF3 group (compound 7) exhibited an IC50 of 18.5 ± 0.65 µM, whereas the ortho-CF3 isomer (compound 6, corresponding to CAS 575493-14-0) showed an IC50 of 26.8 ± 0.73 µM—a 1.45-fold reduction in potency [1]. This quantitative difference underscores that ortho-substitution alters molecular recognition, binding affinity, and potentially selectivity profiles. Consequently, simply interchanging isomeric N-aryl-3,4-dihydroisoquinoline carbothioamides without experimental validation risks generating non-comparable biological data, invalid SAR conclusions, and compromised assay reproducibility in medicinal chemistry, chemical biology, and agrochemical urease inhibitor development programs.

Quantitative Differentiation Evidence for N-(2-(Trifluoromethyl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide (CAS 575493-14-0)


Urease Inhibition Potency: Ortho-CF3 vs. Para-CF3 Positional Isomer Head-to-Head Comparison

In a direct head-to-head comparison within the same in vitro urease inhibition assay, the ortho-CF3-substituted compound (compound 6, CAS 575493-14-0) demonstrated an IC50 value of 26.8 ± 0.73 µM, while its para-CF3 positional isomer (compound 7) exhibited an IC50 of 18.5 ± 0.65 µM under identical experimental conditions [1]. The meta-CF3 isomer (compound 8) showed an IC50 of 26.8 ± 0.88 µM, essentially equipotent to the ortho isomer. The standard inhibitor thiourea gave an IC50 of 21.7 ± 0.34 µM in the same assay system [1]. This provides a quantitative rank order: para-CF3 > thiourea > ortho-CF3 ≈ meta-CF3.

Urease inhibition N-aryl carbothioamide SAR Positional isomer comparison

Carbothioamide vs. Carboxamide Physicochemical Differentiation: Calculated LogP Comparison

The carbothioamide moiety (C=S) introduces a significant increase in lipophilicity compared to the corresponding carboxamide (C=O). Computational predictions indicate a calculated logP of approximately 5.02 for the carbothioamide (ZINC database, compound ZINC73989) [1], whereas the structurally analogous carboxamide (N-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide) has a reported logP of 3.04 . This represents a logP difference of ~1.98 log units, corresponding to an approximately 95-fold higher theoretical partition coefficient for the carbothioamide.

Physicochemical properties LogP Carbothioamide vs carboxamide

Urease Inhibition SAR: Ortho-CF3 vs. Electron-Donating Aryl Substitutions in the Same Compound Series

In the comprehensive urease inhibition study of analogues 1–22, the ortho-CF3 compound (compound 6, IC50 = 26.8 µM) was compared to electron-donating substituted analogues within the same assay [1]. The ortho,ortho-dimethyl analogue (compound 2) was the most potent with IC50 = 11.2 ± 0.81 µM, and the ortho-methyl analogue (compound 1) showed IC50 = 20.4 ± 0.22 µM, both more potent than the ortho-CF3 compound [1]. The study established that electron-donating groups at ortho positions enhance urease inhibitory activity, while the electron-withdrawing CF3 group at ortho reduces potency relative to both electron-donating ortho substituents and the para-CF3 isomer [1].

Urease inhibition Structure-activity relationship Electron-withdrawing vs. electron-donating substitution

Key Research and Industrial Application Scenarios for N-(2-(Trifluoromethyl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide (CAS 575493-14-0)


Positional Isomer Probe for Urease Inhibitor SAR and Binding-Site Topology Mapping

The 1.45-fold potency difference between ortho-CF3 (IC50 = 26.8 µM) and para-CF3 (IC50 = 18.5 µM) positional isomers [see Section 3, Evidence Item 1, REFS-1] enables researchers to use this compound as a matched molecular pair to probe steric constraints and electronic preferences within the urease active site. Procurement of both ortho- and para-CF3 analogues together provides a well-defined SAR dataset for computational docking and free-energy perturbation studies, directly supporting medicinal chemistry programs targeting urease for gastric ulcer and kidney stone indications.

Lipophilicity-Modulated Permeability and ADME Tool Compound

The approximately 95-fold higher calculated partition coefficient of this carbothioamide (logP ~5.02) relative to its carboxamide counterpart (logP = 3.04) [see Section 3, Evidence Item 2, REFS-2] positions this compound as a tool for investigating lipophilicity-driven differences in membrane permeability, cellular uptake, and metabolic stability within the dihydroisoquinoline scaffold series. Researchers conducting parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies can use this compound alongside the carboxamide analogue to deconvolute the impact of the C=S vs. C=O substitution on ADME properties.

Electron-Withdrawing Ortho-Substituted Negative Control in Urease High-Throughput Screening

With an IC50 of 26.8 µM, this compound is less potent than the series-leading ortho,ortho-dimethyl analogue (IC50 = 11.2 µM) and the standard thiourea (IC50 = 21.7 µM) [see Section 3, Evidence Item 3, REFS-1]. It serves as an ideal moderate-activity control compound for high-throughput urease screening cascades, providing a benchmark for assay sensitivity discrimination between weakly active and inactive compounds. Industrial agrochemical screening programs targeting soil urease for fertilizer retention can use this compound to calibrate assay windows and validate screening robustness.

Scaffold Diversification for TRPV1 Antagonist Lead Optimization

Although quantitative TRPV1 antagonism data for this specific compound is not yet publicly available, the dihydroisoquinoline-2(1H)-carbothioamide scaffold has been validated as a TRPV1 antagonist pharmacophore [see Section 1, REFS-2]. This ortho-CF3-substituted variant constitutes a structurally distinct and commercially accessible entry point for TRPV1 pain target lead optimization, particularly for medicinal chemistry teams seeking to explore substitution patterns beyond those disclosed in the original literature. Its procurement as a singleton screening compound enables rapid exploration of SAR hypotheses in ion channel drug discovery.

Quote Request

Request a Quote for N-(2-(trifluoromethyl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.